Bienvenue dans la boutique en ligne BenchChem!

Gemcitabine elaidate hydrochloride

hENT1 Nucleoside transporter Gemcitabine resistance

Gemcitabine elaidate hydrochloride (CP-4126/CO-101) is a lipophilic prodrug that bypasses hENT1 transporter-mediated resistance—unlike standard gemcitabine HCl, which requires hENT1 for cellular uptake. This compound diffuses across cell membranes independently, ensuring intracellular delivery of active gemcitabine in hENT1-deficient pancreatic, lung, and breast tumors. Clinically, it stabilized disease in gemcitabine-refractory pancreatic cancer patients (≥3 months). Supports oral dosing in preclinical colon cancer xenografts (10-20 mg/kg). The definitive tool compound for studying nucleoside transporter resistance and oral prodrug strategies. ≥98% purity.

Molecular Formula C27H44ClF2N3O5
Molecular Weight 564.1 g/mol
Cat. No. B8146239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemcitabine elaidate hydrochloride
Molecular FormulaC27H44ClF2N3O5
Molecular Weight564.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O.Cl
InChIInChI=1S/C27H43F2N3O5.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35;/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35);1H/b10-9+;/t21-,24-,25-;/m1./s1
InChIKeyLYTHDWBFDKMMPL-SDCWGXALSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gemcitabine Elaidate Hydrochloride (CP-4126, CO-101) - Lipophilic Gemcitabine Prodrug for Oncology Research and Development


Gemcitabine elaidate hydrochloride (CP-4126, CO-101) is a lipophilic, unsaturated fatty acid ester prodrug of the nucleoside analog gemcitabine (dFdC) [1]. Designed to overcome hENT1 (human equilibrative nucleoside transporter 1)-mediated resistance, it enters cells via a transporter-independent mechanism [2]. Upon cellular uptake, the compound is cleaved by intracellular esterases to release the active gemcitabine moiety, which subsequently undergoes phosphorylation to exert its antimetabolite effects [3]. This prodrug approach aims to enhance cellular accumulation and retention while potentially mitigating deamination by deoxycytidine deaminase [4].

Why Gemcitabine Elaidate Hydrochloride Cannot Be Simply Replaced by Generic Gemcitabine in Targeted Research Applications


Generic gemcitabine and its hydrochloride salt rely on the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake; deficient hENT1 expression is a well-documented mechanism of clinical resistance in pancreatic and other cancers [1]. Gemcitabine elaidate hydrochloride (CP-4126) circumvents this requirement through lipophilic, transporter-independent membrane diffusion, enabling intracellular delivery of the active gemcitabine moiety even in hENT1-deficient tumor cells [2]. Consequently, the two agents are not interchangeable in research models designed to evaluate efficacy against hENT1-low malignancies or in studies investigating oral administration, as gemcitabine elaidate hydrochloride uniquely supports oral dosing in preclinical models [3].

Quantitative Differentiation of Gemcitabine Elaidate Hydrochloride vs. Gemcitabine and Analogs


hENT1-Independent Cellular Uptake: Gemcitabine Elaidate Hydrochloride Circumvents Transporter-Mediated Resistance

In nucleoside transport inhibition assays, the IC50 of gemcitabine increased by up to 200-fold when hENT1-mediated uptake was blocked, whereas the IC50 of CP-4126 (gemcitabine elaidate) remained unchanged, demonstrating complete independence from the nucleoside transporter [1]. This differentiation is critical in hENT1-deficient tumor models, where gemcitabine efficacy is severely compromised. In contrast to gemcitabine, CP-4126 maintained equivalent antiproliferative activity in parental cell lines [1].

hENT1 Nucleoside transporter Gemcitabine resistance Lipophilic prodrug

Clinical Efficacy in Gemcitabine-Refractory Pancreatic Cancer: Stable Disease Post-Progression

In a first-in-human Phase I trial, intravenous CP-4126 (gemcitabine elaidate) was administered to patients with advanced refractory solid tumors. Among 43 evaluable patients, 7 achieved stable disease sustained for ≥3 months, including two patients with metastatic pancreatic cancer who had previously progressed on or after gemcitabine therapy [1]. The recommended Phase II dose (RP2D) was established at 1250 mg/m² [1].

Pancreatic cancer Gemcitabine-refractory Phase I clinical trial Stable disease

Oral Bioavailability in Preclinical Models: A Differentiated Route of Administration

Unlike gemcitabine, which cannot be administered orally due to extensive first-pass metabolism, CP-4126 (gemcitabine elaidate) was designed as a lipophilic prodrug enabling oral dosing. In a colon cancer xenograft model (Co6044), oral administration of CP-4126 at 10-20 mg/kg every 3 days for five doses resulted in antitumor activity equivalent to intraperitoneal administration, demonstrating functional oral bioavailability [1]. However, a Phase I clinical trial of oral CP-4126 revealed that systemic exposure to the active metabolite dFdC was approximately ten-fold lower compared to intravenous gemcitabine at comparable doses, leading to early study termination due to poor absorption and rapid pre-systemic metabolism [2].

Oral prodrug Bioavailability Xenograft Pharmacokinetics

Comparable Intravenous Toxicity Profile to Gemcitabine in Phase I Trial

In a first-in-human Phase I study, intravenous CP-4126 (gemcitabine elaidate) demonstrated a toxicity profile comparable to that of gemcitabine, with no unexpected adverse events. Dose-limiting toxicities included grade 3 anemia, fatigue, and transaminase elevation, consistent with the known gemcitabine safety profile [1]. The maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) were both 1250 mg/m² [1].

Phase I Toxicity Maximum tolerated dose Gemcitabine comparator

Negative Phase II LEAP Trial: No Survival Benefit Over Gemcitabine in hENT1-Low Metastatic Pancreatic Cancer

Despite the strong mechanistic rationale, the pivotal Phase II LEAP trial (NCT01124786) comparing intravenous CP-4126 (gemcitabine elaidate) to gemcitabine as first-line therapy in 367 patients with metastatic pancreatic cancer and low hENT1 expression failed to meet its primary endpoint of improving overall survival . Following this outcome, development of intravenous CP-4126 was discontinued .

Phase II LEAP trial Overall survival hENT1-low Negative outcome

Target Research Applications for Gemcitabine Elaidate Hydrochloride Based on Quantitative Differentiation Evidence


Investigating hENT1-Independent Anticancer Activity in Transporter-Deficient Models

Gemcitabine elaidate hydrochloride is ideally suited for in vitro and in vivo studies focused on nucleoside transporter (hENT1)-mediated resistance. Its proven ability to bypass hENT1-dependent uptake (IC50 unchanged upon transport inhibition vs. up to 200-fold increase for gemcitabine [1]) makes it the preferred tool compound for evaluating efficacy in hENT1-low or hENT1-deficient tumor models, such as specific pancreatic, lung, and breast cancer subtypes. Use this compound to dissect resistance mechanisms or to validate new combination therapies in hENT1-deficient backgrounds.

Preclinical Oral Dosing Studies for Gemcitabine-Based Regimens

For research requiring oral administration of a gemcitabine-like agent, gemcitabine elaidate hydrochloride provides a validated oral prodrug approach. While clinical oral bioavailability was limited (10-fold lower dFdC exposure vs. IV gemcitabine [2]), the compound demonstrates equivalent antitumor activity to parenteral administration in colon cancer xenografts when dosed orally at 10-20 mg/kg [1]. This makes it a valuable tool for preclinical studies exploring chronic oral dosing, combination with oral targeted agents, or investigating novel formulation strategies to improve oral gemcitabine delivery.

Evaluating Gemcitabine Elaidate in Gemcitabine-Refractory Disease Models

Clinical evidence from a Phase I trial demonstrated that gemcitabine elaidate hydrochloride can induce stable disease in patients with pancreatic cancer who have progressed on prior gemcitabine therapy (2/2 patients with stable disease ≥3 months [3]). This supports its use in preclinical models designed to recapitulate gemcitabine-refractory disease states. Researchers investigating acquired resistance to gemcitabine can employ this compound to study alternative treatment strategies or to validate biomarkers of response in resistant settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gemcitabine elaidate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.